
Sodium 1-(6-((2,5-dioxopyrrolidin-1-yl)oxy)-6-oxohexyl)-3,3-dimethyl-2-(3-(1,3,3-trimethyl-5-sulfonatoindolin-2-ylidene)prop-1-en-1-yl)-3H-indol-1-ium-5-sulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 1-(6-((2,5-dioxopyrrolidin-1-yl)oxy)-6-oxohexyl)-3,3-dimethyl-2-(3-(1,3,3-trimethyl-5-sulfonatoindolin-2-ylidene)prop-1-en-1-yl)-3H-indol-1-ium-5-sulfonate is a complex organic compound It is characterized by its unique structure, which includes multiple functional groups such as sulfonates, indolium, and pyrrolidinone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 1-(6-((2,5-dioxopyrrolidin-1-yl)oxy)-6-oxohexyl)-3,3-dimethyl-2-(3-(1,3,3-trimethyl-5-sulfonatoindolin-2-ylidene)prop-1-en-1-yl)-3H-indol-1-ium-5-sulfonate typically involves multiple steps:
Formation of the Indolium Core: This step involves the synthesis of the indolium core through a series of condensation reactions.
Attachment of the Sulfonate Groups: Sulfonation reactions are carried out to introduce sulfonate groups into the molecule.
Coupling Reactions: The final step involves coupling the indolium core with the pyrrolidinone and other functional groups under specific reaction conditions, such as the use of catalysts and controlled temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indolium core.
Reduction: Reduction reactions may target the sulfonate groups or the pyrrolidinone moiety.
Substitution: Various substitution reactions can occur, especially at the reactive sites of the indolium and pyrrolidinone groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Transition metal catalysts like palladium or platinum may be used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
Dye Synthesis: The compound can be used as a precursor in the synthesis of various dyes due to its chromophoric properties.
Catalysis: It may serve as a catalyst or catalyst precursor in organic reactions.
Biology
Fluorescent Probes: The compound’s fluorescent properties make it useful in biological imaging and as a probe in fluorescence microscopy.
Drug Development: It may be explored for its potential therapeutic properties in drug development.
Medicine
Diagnostic Agents: The compound can be used in diagnostic imaging techniques due to its fluorescent properties.
Therapeutic Agents: Research may explore its potential as a therapeutic agent for various diseases.
Industry
Textile Industry: The compound can be used in the textile industry for dyeing fabrics.
Electronics: It may find applications in the electronics industry as a component in organic light-emitting diodes (OLEDs).
Wirkmechanismus
The mechanism by which Sodium 1-(6-((2,5-dioxopyrrolidin-1-yl)oxy)-6-oxohexyl)-3,3-dimethyl-2-(3-(1,3,3-trimethyl-5-sulfonatoindolin-2-ylidene)prop-1-en-1-yl)-3H-indol-1-ium-5-sulfonate exerts its effects involves interactions with specific molecular targets and pathways. For example, its fluorescent properties may result from the excitation of electrons in the indolium core, leading to the emission of light at specific wavelengths. In biological systems, it may interact with cellular components, leading to changes in fluorescence that can be detected and analyzed.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sodium Fluorescein: Another fluorescent compound used in various applications.
Indocyanine Green: A dye used in medical diagnostics.
Sulforhodamine B: A fluorescent dye used in biological research.
Uniqueness
Sodium 1-(6-((2,5-dioxopyrrolidin-1-yl)oxy)-6-oxohexyl)-3,3-dimethyl-2-(3-(1,3,3-trimethyl-5-sulfonatoindolin-2-ylidene)prop-1-en-1-yl)-3H-indol-1-ium-5-sulfonate is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. Its structure allows for versatile applications in various fields, making it a valuable compound for scientific research and industrial use.
Eigenschaften
Molekularformel |
C34H38N3NaO10S2 |
|---|---|
Molekulargewicht |
735.8 g/mol |
IUPAC-Name |
sodium;(2Z)-1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-3,3-dimethyl-2-[(E)-3-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)prop-2-enylidene]indole-5-sulfonate |
InChI |
InChI=1S/C34H39N3O10S2.Na/c1-33(2)24-20-22(48(41,42)43)13-15-26(24)35(5)28(33)10-9-11-29-34(3,4)25-21-23(49(44,45)46)14-16-27(25)36(29)19-8-6-7-12-32(40)47-37-30(38)17-18-31(37)39;/h9-11,13-16,20-21H,6-8,12,17-19H2,1-5H3,(H-,41,42,43,44,45,46);/q;+1/p-1 |
InChI-Schlüssel |
QMGSOONYBFZAAO-UHFFFAOYSA-M |
Isomerische SMILES |
CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1/C=C/C=C\3/C(C4=C(N3CCCCCC(=O)ON5C(=O)CCC5=O)C=CC(=C4)S(=O)(=O)[O-])(C)C)C)C.[Na+] |
Kanonische SMILES |
CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=C3C(C4=C(N3CCCCCC(=O)ON5C(=O)CCC5=O)C=CC(=C4)S(=O)(=O)[O-])(C)C)C)C.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-Butyl 8,8-dimethyl-5-oxo-1,4,9-triazaspiro[5.5]undecane-9-carboxylate](/img/structure/B13331684.png)
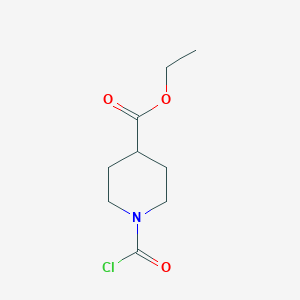
![tert-Butyl 6-chloro-3',6'-dihydro-[2,4'-bipyridine]-1'(2'H)-carboxylate](/img/structure/B13331696.png)


![5-Hydroxy-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid](/img/structure/B13331714.png)
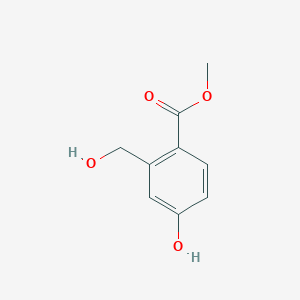
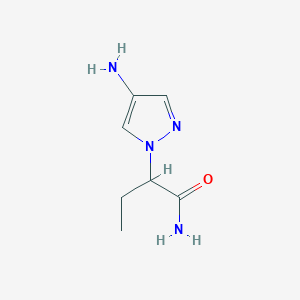
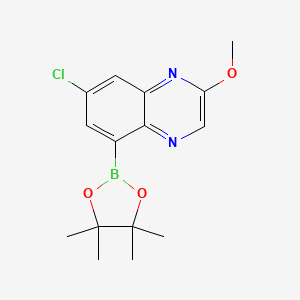
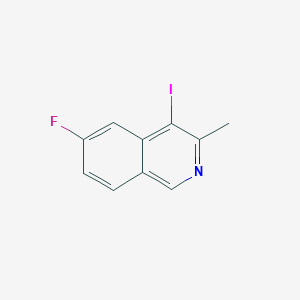
![1-(Chloromethyl)-3-(3-fluorophenyl)bicyclo[1.1.1]pentane](/img/structure/B13331739.png)
![1-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-1H-pyrazol-4-amine](/img/structure/B13331752.png)
![9-Oxa-2-thia-6-azaspiro[4.5]decane](/img/structure/B13331757.png)
